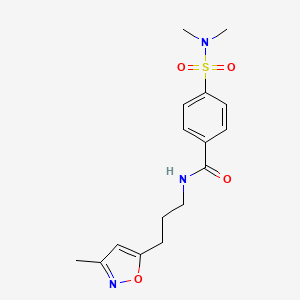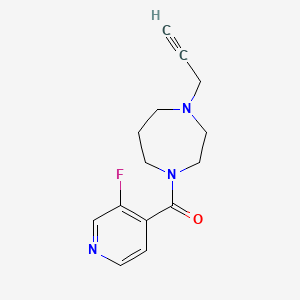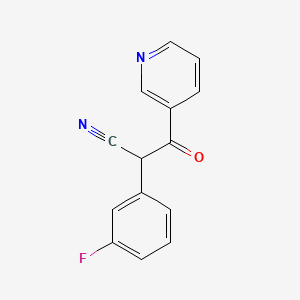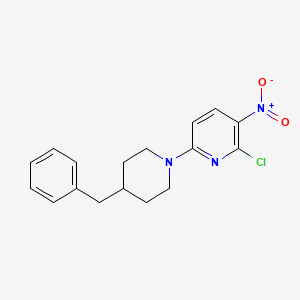
4-(N,N-dimethylsulfamoyl)-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest due to their biological properties. For instance, paper describes the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups. These compounds were synthesized using a facile, solvent-free method under microwave irradiation. Similarly, the synthesis of different substituted benzamides using 4-aminophenazone is reported in paper . These methods highlight the importance of efficient synthesis techniques for benzamide derivatives, which could be applicable to the synthesis of 4-(N,N-dimethylsulfamoyl)-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Infrared (IR), nuclear magnetic resonance (NMR), mass spectral studies, and elemental analysis are commonly used to confirm the structures of synthesized compounds, as mentioned in paper . These analytical techniques ensure the correct identification of the molecular structure, which is essential for understanding the compound's chemical behavior and interactions.
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives often lead to the formation of compounds with significant biological activities. For example, the Schiff's bases discussed in paper are synthesized through a reaction involving a thiadiazole scaffold and benzamide groups. The reactivity of the benzamide moiety can be exploited to create a variety of compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The compounds synthesized in paper were evaluated for their in vitro anticancer activity, indicating that their physical and chemical properties are conducive to biological interactions. The ADMET properties predicted using computational tools, as in paper , provide insights into the drug-like behavior of these compounds, which is also relevant for the analysis of this compound.
Relevant Case Studies
The papers provided discuss the biological evaluation of benzamide derivatives. For instance, paper evaluates the anticancer activity of synthesized compounds against various human cancer cell lines, with some showing promising results. Paper explores the antiproliferative activity and effects on mTORC1 and autophagy of benzamide derivatives. These case studies demonstrate the potential therapeutic applications of benzamide derivatives and provide a context for the biological relevance of similar compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Compounds incorporating the isoxazole group, such as isoxazole- and benzamide-based derivatives, are frequently synthesized for structural analysis and understanding their chemical behavior. For instance, the synthesis of isoxazole derivatives has been explored for their potential in forming stable molecular structures and understanding intramolecular interactions (Rodier et al., 1993).
Enzyme Inhibition and Molecular Docking Studies
- Isoxazole and benzamide derivatives have been evaluated for their enzyme inhibition capabilities. Studies involving Schiff bases of sulfa drugs, which include isoxazole rings, have shown significant enzyme inhibition, indicating their potential therapeutic applications (Alyar et al., 2019). Molecular docking studies complement these findings by predicting the binding interactions between these inhibitors and target enzymes, further validating their potential in drug development.
Computational Studies and Drug Development
- The combination of computational studies, such as DFT calculations, and molecular docking provides insights into the structural and electronic properties of isoxazole and benzamide derivatives. These studies are crucial for understanding the interaction mechanisms of potential drug candidates at the molecular level, aiding in the optimization of their therapeutic efficacy and specificity (Guleli et al., 2019).
Anticancer and Biological Evaluation
- Synthesis of benzamide derivatives has been linked to potential biological applications, including anticancer activities. The evaluation of these compounds against various cancer cell lines and enzymes suggests their utility in medicinal chemistry as they exhibit potential to bind nucleotide protein targets (Saeed et al., 2015).
Supramolecular Chemistry and Material Science
- Research into supramolecular complexes involving isoxazole and benzamide units has explored their application in creating novel materials with potential electronic, optical, or therapeutic properties. Studies focus on characterizing the interactions within these complexes to harness their unique features for various applications (El-Sonbati et al., 2018).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-12-11-14(23-18-12)5-4-10-17-16(20)13-6-8-15(9-7-13)24(21,22)19(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMZABBQXHJTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552779.png)


![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2552783.png)

![1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine](/img/structure/B2552786.png)

![1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552790.png)

![N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2552792.png)
![N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2552793.png)
![4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2552796.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone](/img/structure/B2552798.png)